molecular formula C12H11NO2 B1619434 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid CAS No. 593272-75-4

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

Cat. No. B1619434
CAS RN: 593272-75-4
M. Wt: 201.22 g/mol
InChI Key: OFNPBYYSTKWMRV-UHFFFAOYSA-N
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Description

“4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H11NO2 . It is a solid substance and is considered a heterocyclic building block .


Molecular Structure Analysis

The molecular weight of “this compound” is 201.22 . The SMILES string representation is O=C(O)C1=CC=C(C©=C1)N2C=CC=C2 . The InChI representation is 1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is classified as a non-combustible solid . The flash point is not applicable .

Scientific Research Applications

Supramolecular Liquid Crystals and Mesophase Behavior

4-Methyl-3-(1H-pyrrol-1-yl)benzoic acid and related compounds have been explored for their potential in creating supramolecular liquid crystals through hydrogen bonding interactions. Research by Naoum et al. (2010) and Naoum et al. (2010) in "Molecular Crystals and Liquid Crystals" and "Liquid Crystals" journals respectively, has shown that lateral substitution in molecules like this compound significantly impacts the formation and stability of liquid crystal phases. These studies emphasize the role of molecular structure in dictating the mesophase behavior of liquid crystalline materials, which can be crucial for applications in displays and optical devices (Naoum, Fahmi, & Almllal, 2010); (Naoum, Fahmi, Mohammady, & Abaza, 2010).

Electropolymerization and Spectroelectrochemical Properties

Almeida et al. (2017) in "Electrochimica Acta" described the synthesis and characterization of a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid, showcasing its electrochromic properties. This work highlights the potential of this compound derivatives in creating materials with tunable optical properties, useful for applications in smart windows, displays, and sensors (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).

Synthesis and Structural Investigation of Organostannyl Esters

Tzimopoulos et al. (2010) reported on the synthesis and structural investigation of triorganostannyl esters of this compound derivatives. This study provides insights into the physicochemical properties of these compounds, which could be beneficial for the development of materials with specific optical or electrical characteristics, with potential applications in materials science and catalysis (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010).

Biological Applications and Toxicity Studies

Research conducted by Shahid et al. (2005) on organotin(IV) complexes of this compound derivatives revealed their potential biological applications. The study evaluated the toxicity of these complexes against various bacteria and fungi, offering a foundation for the development of new antimicrobial agents (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).

properties

IUPAC Name

4-methyl-3-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNPBYYSTKWMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358226
Record name 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

593272-75-4
Record name 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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